molecular formula C22H25N5O3S B2765108 1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE CAS No. 1421467-42-6

1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE

Cat. No.: B2765108
CAS No.: 1421467-42-6
M. Wt: 439.53
InChI Key: LTDCQOUZGKNZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core linked to two distinct moieties: a pyridinyl-substituted 5-methyl-1,2,4-oxadiazole and a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties .

Properties

IUPAC Name

5-methyl-3-[6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-16-24-22(25-30-16)19-7-9-21(23-15-19)26-10-12-27(13-11-26)31(28,29)20-8-6-17-4-2-3-5-18(17)14-20/h6-9,14-15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDCQOUZGKNZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

  • Structural Features : Thienyl-substituted oxadiazole linked via methylene to piperazine.
  • Molecular Weight : 250.32 g/mol (C₁₁H₁₄N₄OS) .
  • Key Differences : The thienyl group introduces sulfur-mediated electronic effects, while the target compound’s pyridinyl moiety offers a larger aromatic surface for π-π stacking. The absence of a sulfonyl group reduces polarity compared to the target compound.

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives

  • Synthesis : Three-component cycloaddition using aldehydes, urea, and TMSCl in DMF/MeCN .
  • Key Differences : Pyrimidinyl substituents instead of pyridinyl alter electronic properties and steric bulk. Methyl substitution on oxadiazole (target compound) may enhance metabolic stability compared to phenyl or other aryl groups .

Piperazine-Sulfonyl Hybrids

1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine

  • Structural Features : Piperidine (vs. piperazine) core with a benzenesulfonyl group and thio-linked 1,3,4-oxadiazole.
  • Molecular Weight : Higher polarity due to the sulfonyl group, but piperidine’s single nitrogen reduces hydrogen-bonding capacity compared to piperazine .
  • Biological Activity : Demonstrated antibacterial properties; the target compound’s tetrahydronaphthalene sulfonyl group may improve membrane penetration .

Heterocyclic Systems with Piperazine Linkers

6-Phenyl-2-[(piperidin-4-ylmethyl-piperazin-1-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazole Derivatives

  • Structural Features : Imidazothiadiazole core with piperazine-piperidine hybrid substituents.
  • Key Differences : Thiadiazole (vs. oxadiazole) alters electron distribution and redox stability. The bicyclic imidazothiadiazole system increases rigidity compared to the target compound’s pyridinyl-oxadiazole .

Comparative Data Table

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Synthesis Method
Target Compound Piperazine + pyridinyl-5-methyl-oxadiazole + tetrahydronaphthalene sulfonyl ~467.5* Potential antimicrobial/antitumor Multi-step cycloaddition and sulfonylation
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Piperazine + thienyl-oxadiazole 250.32 Unreported Not described
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives Pyrimidinyl-oxadiazole + variable substituents ~200–300 Unreported Three-component cycloaddition
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Piperidine + benzenesulfonyl + 1,3,4-oxadiazole ~470–500* Antibacterial Thiol-alkylation and sulfonylation

*Estimated based on structural analogs.

Key Research Findings

  • Metabolic Stability : The 5-methyl-1,2,4-oxadiazole in the target compound likely resists oxidative degradation better than phenyl-substituted analogs .
  • Toxicity : Piperazine derivatives without cyclodextran modifications (e.g., target compound) may exhibit higher biological activity but require toxicity profiling .

Biological Activity

The compound 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine is a complex heterocyclic molecule that combines various pharmacophoric elements. Its structure suggests potential biological activities that merit detailed investigation. This article explores its biological activity based on existing literature, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features:

  • Oxadiazole ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Pyridine moiety : Often associated with neuroactive compounds.
  • Tetrahydronaphthalene sulfonyl group : Imparts unique interactions with biological targets.
PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight302.38 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, starting with the formation of the oxadiazole ring followed by the introduction of the pyridine and piperazine moieties. The reaction conditions often include:

  • Use of organic solvents like dichloromethane or acetonitrile.
  • Cyclization reactions involving nitrile oxides and piperidine derivatives.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole-containing compounds demonstrated activity comparable to standard antibiotics like isoniazid and streptomycin .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. The oxadiazole and pyridine components are known to interact with cellular pathways involved in tumor growth. Preliminary results suggest that modifications in the structure can enhance cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and HepG2 (human liver cancer) .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in cell proliferation.
  • Receptor modulation : Interaction with receptors linked to apoptosis and cell survival pathways.

Case Studies

  • Antimicrobial Efficacy : A study reported that a related oxadiazole derivative was ten times more effective than isoniazid against Mycobacterium tuberculosis .
  • Anticancer Activity : In vitro studies showed that a similar structure exhibited IC50 values lower than those of conventional chemotherapeutic agents against various cancer cell lines .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step coupling reactions, including:

  • Step 1: Formation of the oxadiazole-pyridine core via cyclization using acetic anhydride or coupling agents like EDC/HOBt .
  • Step 2: Sulfonylation of the piperazine moiety with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under inert conditions (e.g., N₂ atmosphere) .
  • Step 3: Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from methanol .

Key Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature80–100°C for cyclizationHigher yields at 100°C
SolventDMF for coupling stepsEnhances reactivity
CatalystTriethylamine (for sulfonylation)Reduces side reactions

Q. How can structural characterization be rigorously performed for this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm connectivity of the piperazine, oxadiazole, and sulfonyl groups. Aromatic protons in the pyridine ring appear as doublets at δ 7.8–8.5 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography: Resolve conformational flexibility of the piperazine ring and sulfonyl group orientation .

Q. What physicochemical properties are critical for its biological evaluation?

Methodological Answer:

  • Lipophilicity (LogP): Calculated using the methyl-oxadiazole group’s contribution (LogP ≈ 2.1) .
  • Solubility: Test in DMSO (for in vitro assays) and PBS (pH 7.4). Low aqueous solubility (<10 µM) may require formulation with cyclodextrins .
  • Stability: Assess via HPLC under physiological conditions (37°C, pH 7.4) for 24–72 hours .

Q. How can researchers design assays to evaluate its biological activity?

Methodological Answer:

  • Target Identification: Screen against kinase or GPCR panels due to the piperazine-sulfonyl pharmacophore .
  • In Vitro Assays: Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity (IC₅₀ determination) .
  • Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Verify Compound Purity: Re-run assays with HPLC-validated samples (>95% purity) to exclude impurities as confounding factors .
  • Replicate Docking Studies: Use multiple software (AutoDock, Schrödinger) with explicit solvent models to assess binding pose consistency .
  • Explore Off-Target Effects: Perform proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

Q. What computational strategies can predict its pharmacokinetic (PK) profile?

Methodological Answer:

  • ADMET Prediction: Use QikProp or SwissADME to estimate bioavailability (%F), BBB permeability, and CYP450 inhibition .
  • MD Simulations: Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .
  • Metabolite Prediction: Apply GLORY or MetaSite to identify potential Phase I/II metabolites .

Q. How can synthetic scalability be optimized without compromising yield?

Methodological Answer:

  • Process Intensification: Replace batch reactions with flow chemistry for sulfonylation steps to enhance heat/mass transfer .
  • Catalyst Screening: Test immobilized catalysts (e.g., polymer-supported EDC) for recyclability .
  • Byproduct Mitigation: Use in-situ IR monitoring to terminate reactions at ~90% conversion .

Q. What theoretical frameworks guide SAR studies for derivatives of this compound?

Methodological Answer:

  • 3D-QSAR Models: Build CoMFA/CoMSIA models using steric/electronic descriptors from oxadiazole and sulfonyl groups .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for methyl-to-ethyl substitutions on the oxadiazole to predict potency changes .
  • Fragment-Based Design: Deconstruct the molecule into oxadiazole-piperazine and sulfonyl-naphthalene fragments for modular optimization .

Q. How can advanced analytical techniques resolve structural ambiguities?

Methodological Answer:

  • Synchrotron XRD: Resolve crystal packing effects on sulfonyl group conformation (beamline resolution <1.0 Å) .
  • Cryo-EM: Map binding poses in complex with target proteins (e.g., kinases) at near-atomic resolution .
  • 2D-NMR (NOESY): Identify spatial proximity between piperazine protons and the tetrahydronaphthalene ring .

Q. What experimental design principles minimize bias in bioactivity studies?

Methodological Answer:

  • Blinded Assays: Assign compound codes to exclude observer bias during IC₅₀ calculations .
  • Statistical Power Analysis: Use G*Power to determine sample size (n ≥ 3 replicates, α=0.05, power=0.8) .
  • Negative Controls: Include DMSO-only and scrambled peptide controls to normalize background signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.